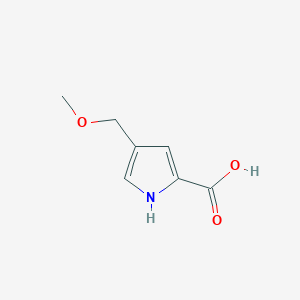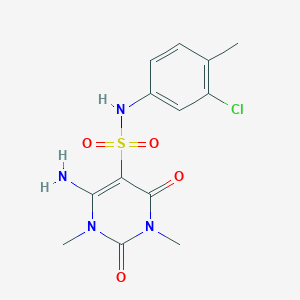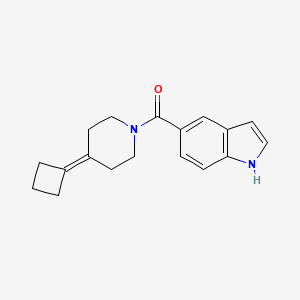![molecular formula C15H12ClNO3 B2898756 5-chloro-3-(4-methoxybenzyl)benzo[d]oxazol-2(3H)-one CAS No. 883279-87-6](/img/structure/B2898756.png)
5-chloro-3-(4-methoxybenzyl)benzo[d]oxazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoxazole derivatives are an important class of compounds with a wide range of applications in the field of pharmaceuticals and various biological systems . They are found in many naturally occurring biologically active molecules .
Synthesis Analysis
Benzoxazole derivatives can be synthesized from diamine monomers . For example, two isomeric diamine monomers, 2-(3-aminophenyl)benzo[d]oxazol-5-amine and 2-(3-aminophenyl)benzo[d]oxazol-6-amine, were designed and synthesized .Molecular Structure Analysis
The molecular structure of benzoxazole derivatives can be characterized by 1H NMR, 13C NMR, and mass spectroscopy .Physical And Chemical Properties Analysis
Benzoxazole derivatives exhibit excellent thermal stability and good mechanical properties . They also demonstrate good melt processability .作用機序
The mechanism of action of CDMBO is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes and receptors. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histone proteins.
Biochemical and Physiological Effects:
CDMBO has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting HDAC activity. CDMBO has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
実験室実験の利点と制限
One of the main advantages of using CDMBO in lab experiments is its high solubility in organic solvents, which makes it easy to dissolve in various experimental conditions. Another advantage is its fluorescent properties, which make it a useful tool for studying the binding and localization of proteins and ligands. However, one limitation of CDMBO is its relatively high cost compared to other fluorescent probes.
将来の方向性
There are several future directions for the use of CDMBO in scientific research. One direction is the development of new fluorescent probes based on the CDMBO structure for studying various biological processes. Another direction is the investigation of the potential therapeutic applications of CDMBO in the treatment of cancer and other diseases. Finally, the development of new synthesis methods for CDMBO and its derivatives could lead to the discovery of new compounds with unique properties and applications.
合成法
The synthesis of CDMBO involves the reaction of 4-methoxybenzylamine with 5-chloro-2-hydroxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by recrystallization to obtain pure CDMBO.
科学的研究の応用
CDMBO has been widely used in scientific research as a tool to study the biochemical and physiological effects of various compounds. It has been used as a fluorescent probe to study the binding of ligands to proteins and DNA. CDMBO has also been used as a fluorescent tag to study the localization and trafficking of proteins within cells.
Safety and Hazards
特性
IUPAC Name |
5-chloro-3-[(4-methoxyphenyl)methyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-19-12-5-2-10(3-6-12)9-17-13-8-11(16)4-7-14(13)20-15(17)18/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPLOCQZNORTEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2898676.png)
![5-bromo-2-chloro-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2898679.png)

![Methyl 5,5,7,7-tetramethyl-2-(2-(thiophen-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2898682.png)



![N-(2-morpholin-4-ylethyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]propanamide](/img/structure/B2898687.png)



![5-[(4-Chloro-2-methylphenoxy)methyl]-3-phenyl-1,2-oxazole](/img/structure/B2898694.png)
